molecular formula C₁₇H₁₈D₃NO₅ B1152265 Scopolamine N-Oxide-d3

Scopolamine N-Oxide-d3

Cat. No.: B1152265
M. Wt: 322.37
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scopolamine N-Oxide-d3 is a deuterated analog of scopolamine N-oxide, a metabolite of the anticholinergic drug scopolamine. Deuterated compounds like this compound are primarily used as internal standards in analytical chemistry, particularly in mass spectrometry, to enhance the accuracy of pharmacokinetic and metabolic studies. The incorporation of three deuterium atoms (d3) replaces hydrogen atoms at specific positions, reducing metabolic degradation rates and improving stability in tracer studies .

Properties

Molecular Formula

C₁₇H₁₈D₃NO₅

Molecular Weight

322.37

Synonyms

(αS)-α-(Hydroxymethyl)benzeneacetic Acid (1α,2β,4β,5α,7β)-9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl Ester-d3;  6β,7β-Epoxy-1αH,5αH-tropan-3α-ol (-)-Tropate 8-Oxide-d3;  [7(S)-(1α,2β,4β,5α,7β)]-α-(Hydroxymethyl)benzeneacetic Acid 9-Methy

Origin of Product

United States

Comparison with Similar Compounds

Structural and Pharmacokinetic Differences

The table below summarizes key differences between Scopolamine N-Oxide-d3 and related cholinergic agents:

Compound Molecular Features Deuterium Presence Primary Applications
This compound N-oxide metabolite of scopolamine with d3 label Yes (3 deuterium atoms) Analytical standards, metabolic tracer studies
Scopolamine Non-deuterated parent compound No Clinical (motion sickness, depression research)
Atropine Competitive muscarinic antagonist No Clinical (bradycardia, organophosphate poisoning)
Hyoscine (Scopolamine) Same as scopolamine; alternate nomenclature No Clinical and experimental (anticholinergic effects)
  • Deuterium Impact: The deuterium in this compound reduces its metabolic clearance compared to non-deuterated scopolamine, making it valuable for tracking drug distribution and metabolism in vivo .
  • Receptor Binding: Scopolamine and its analogs bind non-selectively to muscarinic receptor subtypes (M1–M5), but deuterated forms like this compound retain similar binding affinities while altering pharmacokinetic profiles .

Functional and Clinical Differences

Scopolamine vs. Atropine
  • Mechanism : Both are muscarinic antagonists, but scopolamine has higher central nervous system (CNS) penetration, contributing to its use in depression research and motion sickness . Atropine is more commonly used for peripheral effects (e.g., increasing heart rate).
  • Side Effects : Scopolamine is associated with CNS side effects (e.g., hallucinations, restlessness) at higher doses, whereas atropine primarily causes peripheral effects like dry mouth and tachycardia .
This compound vs. Non-Deuterated Scopolamine
  • Non-deuterated scopolamine is employed in clinical trials for its rapid antidepressant effects via modulation of GABAergic interneurons in the prefrontal cortex .
  • Metabolic Stability : Deuterated compounds exhibit slower hepatic metabolism, enabling precise measurement in pharmacokinetic studies .

Q & A

Q. What analytical methods are recommended for quantifying Scopolamine N-Oxide-d3 in biological matrices, and how are they validated?

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard due to its high sensitivity and specificity for deuterated compounds. Key steps include:

  • Sample preparation : Protein precipitation or solid-phase extraction to isolate the analyte from plasma or tissue homogenates .

  • Chromatographic separation : Use reversed-phase columns (e.g., C18) with mobile phases optimized for polar metabolites.

  • Validation parameters :

    ParameterCriteriaExample Value
    Limit of DetectionSignal-to-noise ratio ≥ 30.1 ng/mL
    Limit of QuantitationSignal-to-noise ratio ≥ 100.5 ng/mL
    Recovery Rate≥80% for biological matrices85–92%
    Precision (RSD)Intra-day ≤15%, Inter-day ≤20%8–12%

Validation must follow FDA/ICH guidelines to ensure reproducibility .

Q. How can researchers differentiate between central and peripheral effects of this compound in behavioral studies?

  • Use methylscopolamine as a control : Unlike scopolamine, methylscopolamine does not cross the blood-brain barrier, allowing isolation of peripheral muscarinic effects .
  • Dose-response profiling : Compare behavioral outcomes (e.g., memory impairment) at varying doses to identify CNS-specific thresholds.
  • Biochemical validation : Measure brain tissue concentrations post-administration via LC-MS to confirm CNS penetration .

Advanced Research Questions

Q. How should researchers address contradictions in pharmacokinetic data for this compound across studies?

Contradictions often arise from:

  • Metabolic variability : Polymorphisms in CYP3A4/5 enzymes affect oxidation rates .
  • Experimental design : Differences in dosing routes (IV vs. oral), species (rat vs. human), or sampling timepoints.
    Methodological solutions :
    • Conduct in vitro metabolic assays with human hepatocytes to identify enzyme-specific pathways.
    • Standardize protocols using cross-lab validation (e.g., harmonized LC-MS parameters) .
    • Apply mixed-effects statistical models to account for intersubject variability .

Q. What strategies optimize the detection of isotopic effects in this compound metabolic studies?

Deuterium substitution can alter metabolic stability (kinetic isotope effect). To mitigate bias:

  • Compare with non-deuterated analogs : Parallel experiments with scopolamine-N-oxide (non-deuterated) control for isotopic interference .
  • Stable isotope tracing : Use deuterium-labeled internal standards (e.g., d6 or d8) to correct for matrix effects in LC-MS .
  • High-resolution MS : Employ Q-TOF or Orbitrap systems to resolve isotopic clusters and confirm fragmentation patterns .

Q. How can researchers ensure replicability when studying this compound’s neuroprotective claims?

  • Pre-register protocols : Define primary endpoints (e.g., astrocyte counts in hippocampal CA1 ) and statistical thresholds (e.g., p < 0.05, two-tailed ANOVA ).
  • Blinded dosing and analysis : Minimize observer bias in behavioral or histopathological assessments .
  • Open data sharing : Provide raw chromatograms, mass spectra, and code for statistical analysis (e.g., SPSS/R scripts) .

Data Contradiction Analysis Framework

Q. What statistical approaches resolve discrepancies in this compound’s dose-dependent effects on cognitive tasks?

  • Meta-analysis : Pool data from multiple studies (e.g., step-through latency in inhibitory avoidance tasks ) using random-effects models to quantify heterogeneity.
  • Sensitivity analysis : Test robustness of conclusions by excluding outliers or adjusting for covariates (e.g., age, baseline cognitive performance).
  • Bayesian hierarchical modeling : Incorporate prior pharmacokinetic data to refine posterior probability estimates for dose-response relationships .

Methodological Tables

Q. Table 1. Key Parameters for LC-MS Analysis of this compound

ParameterInstrument SettingBiological Matrix Consideration
Ionization ModeElectrospray (ESI+)Optimize for polar metabolites
MRM Transitionm/z 304→138 (quantifier)Confirm with deuterated standard
Column Temperature40°CPrevent analyte degradation
Matrix Effect≤20% (post-extraction spiking)Assess via post-column infusion

Q. Table 2. Common Confounders in Behavioral Studies

ConfounderMitigation StrategyReference
Peripheral cholinergic effectsUse methylscopolamine controls
Circadian variabilityStandardize testing times (e.g., 9–11 AM)
Strain-specific responsesUse isogenic animal models (e.g., C57BL/6)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.